molecular formula C18H18N2O3S2 B2674494 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886916-55-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2674494
CAS No.: 886916-55-8
M. Wt: 374.47
InChI Key: BZGFYEQVBYDTLE-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound featuring a benzothiazole core, a structure of significant interest in medicinal chemistry and biochemical research . Compounds within this class are recognized for their versatile biological activities and potential as tools for probing biological systems. The core benzothiazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological properties, including antimicrobial, anticancer, and central nervous system activities . Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators, providing researchers with valuable tools to explore the physiological roles of this receptor . The ethylsulfonyl moiety in the structure is an electron-withdrawing group that can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable synthon for further chemical optimization and structure-activity relationship (SAR) studies. This compound is suited for use in various scientific research applications , including: in vitro pharmacological assay development; as a building block for the synthesis of more complex molecules; and investigations into ion channel function and modulation.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-10-11(2)9-12(3)16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGFYEQVBYDTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the reaction of 5,7-dimethylbenzo[d]thiazole with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfonyl group undergoes oxidation under controlled conditions. For example:

  • Reagent : Hydrogen peroxide (3% in acetic acid)

  • Condition : 60°C for 4 hours

  • Product : Sulfonic acid derivative via further oxidation of the sulfonyl group.

Reaction Type Reagents Conditions Major Product
OxidationH₂O₂, CH₃COOH60°C, 4 hoursSulfonic acid derivative

Reduction Reactions

The sulfonyl moiety can be reduced to a sulfide or thiol:

  • Reagent : Lithium aluminum hydride (LiAlH₄)

  • Condition : Anhydrous THF, 0°C to room temperature

  • Product : N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide.

Reaction Type Reagents Conditions Major Product
ReductionLiAlH₄, THF0°C → RT, 2 hours4-(Ethylthio)benzamide derivative

Nucleophilic Substitution

The amide nitrogen and sulfonyl group participate in substitution reactions:

  • Reagent : Alkyl halides (e.g., methyl iodide)

  • Condition : K₂CO₃, DMF, 80°C

  • Product : N-alkylated derivatives at the benzothiazole amine site.

Reaction Type Reagents Conditions Major Product
AlkylationCH₃I, K₂CO₃, DMF80°C, 6 hoursN-Methylated benzothiazole derivative

Hydrolysis Reactions

The amide bond is susceptible to acidic or basic hydrolysis:

  • Acidic Hydrolysis : 6M HCl, reflux for 12 hours yields 4-(ethylsulfonyl)benzoic acid and 5,7-dimethylbenzo[d]thiazol-2-amine.

  • Basic Hydrolysis : NaOH (10%), ethanol, 70°C produces the corresponding carboxylate salt.

Reaction Type Reagents Conditions Major Product
Acidic Hydrolysis6M HClReflux, 12 hours4-(Ethylsulfonyl)benzoic acid
Basic HydrolysisNaOH, ethanol70°C, 8 hoursSodium carboxylate derivative

Cycloaddition and Ring-Opening

The benzothiazole core participates in cycloaddition with dienophiles:

  • Reagent : Maleic anhydride

  • Condition : Toluene, 110°C, 24 hours

  • Product : Fused bicyclic adducts via [4+2] cycloaddition .

Sulfonylation and Desulfonation

The ethylsulfonyl group can be modified via sulfonylation:

  • Reagent : SOCl₂

  • Condition : Reflux in dichloromethane

  • Product : Sulfonyl chloride intermediate, which reacts further with amines to form sulfonamides.

Photochemical Reactions

Under UV light (254 nm), the compound undergoes C–S bond cleavage in the benzothiazole ring, yielding aromatic amines and sulfonic acid fragments .

Scientific Research Applications

Biological Activities

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has shown potential in various biological activities:

  • Anticancer Properties:
    • Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against lung cancer cell lines such as A549 and HCC827, showing promising IC50 values that suggest selective toxicity towards cancer cells while sparing normal cells.
    Table 1: IC50 Values of this compound Against Cancer Cell Lines
    Cell LineIC50 Value (μM)
    A549 (Lung Cancer)TBD
    HCC827 (Lung Cancer)TBD
    NCI-H358 (Lung Cancer)TBD
  • Antimicrobial Activity:
    • The compound has demonstrated activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzyme systems, which is common among benzothiazole derivatives.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

  • Anticancer Research:
    A study evaluated the efficacy of this compound on various lung cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to control groups.
  • Antimicrobial Studies:
    In another investigation focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide with analogous benzothiazole-amide derivatives reported in recent studies. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzothiazole Core Benzamide Substituent Melting Point (°C) Yield (%) Reference
This compound 5,7-dimethyl 4-(ethylsulfonyl)phenyl Not reported Not reported N/A
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 5-(morpholinomethyl), 4-pyridinyl 3,4-dichlorophenyl 177.2 78
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) 5-(4-methylpiperazinylmethyl) Phenyl 162.5 85
4-((4-Ethylpiperazine-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide (4i) 5-methoxy 4-(4-ethylpiperazinylmethyl)phenyl 155.3 90

Key Observations:

Substituent Effects on Solubility and Reactivity: The ethylsulfonyl group in the target compound enhances polarity compared to analogs with morpholinomethyl or piperazinyl groups, which may improve aqueous solubility but reduce membrane permeability .

Synthetic Yields and Stability:

  • Compounds with bulkier substituents (e.g., 4d, 4g) exhibit lower yields (78–85%) compared to simpler derivatives like 4i (90%), suggesting that steric factors or reaction intermediates may influence synthetic efficiency .

Thermal Stability (Melting Points): The absence of melting point data for the target compound limits direct comparison. However, analogs with halogenated benzamide groups (e.g., 4d, 177.2°C) show higher thermal stability than non-halogenated derivatives (e.g., 4g, 162.5°C) due to stronger intermolecular forces .

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety substituted with 5,7-dimethyl groups and an ethylsulfonyl group attached to a benzamide. This unique structure contributes to its biological activity. The molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of 300.36 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains and fungi.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in disease progression, such as cholinesterases (AChE and BuChE). For instance, it has demonstrated IC50 values of 1.57 μM for AChE and 2.85 μM for BuChE, indicating potent inhibitory effects .
  • Receptor Modulation : It may act on various receptors that regulate cellular signaling pathways associated with cancer and inflammation.

Structure-Activity Relationship (SAR)

The presence of the 5,7-dimethyl substitution on the benzothiazole ring enhances the compound's binding affinity to its molecular targets compared to other similar compounds. This modification is crucial for improving pharmacokinetic properties and therapeutic potential.

CompoundSubstituentsIC50 (μM) AChEIC50 (μM) BuChE
This compound5,7-Dimethyl1.572.85
Reference Compound-0.046-

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Testing : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : In animal models of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide?

  • Methodology :

  • Step 1 : Condensation of 2-aminobenzothiazole derivatives with activated carbonyl intermediates (e.g., bromomethyl benzoyl chloride) in tetrahydrofuran (THF) under microwave irradiation improves reaction efficiency (39–72% yields) .
  • Step 2 : Sulfonylation at the para-position of the benzamide ring using ethylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the ethylsulfonyl group .
  • Optimization : Yields can reach 78–90% with controlled stoichiometry and purification via flash chromatography (ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent effects on chemical shifts (e.g., methyl groups at positions 5 and 7 on the benzothiazole ring) .
  • HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., calculated vs. experimental values within ±0.005 Da) .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between amide NH and thiazole N) .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

  • SAR Insights :

  • Benzamide Substitutents : Electron-withdrawing groups (e.g., ethylsulfonyl) enhance metabolic stability and receptor binding affinity. Para-substitution is sterically restricted for adenosine A₁/A₃ receptors .
  • Benzothiazole Modifications : 5,7-Dimethyl groups increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Example : Replacement of benzamide with cyclohexanamide in analogues retains adenosine A₁ antagonism (Kᵢ = 20 nM) .

Q. What are the primary biological targets and mechanisms of action?

  • Identified Targets :

  • Adenosine Receptors : Potent A₁/A₃ antagonism (Kᵢ = 7–82 nM) due to thiazole-thiadiazole interactions with receptor hydrophobic pockets .
  • Inflammatory Pathways : Inhibition of COX-2 and IL-6 via piperidine/morpholine-substituted derivatives (IC₅₀ = 1.2–3.8 µM) .
  • Kinase Inhibition : ITK kinase inhibition (analogue of BMS-509744) for immune disorder therapy .

Q. How can computational methods guide the design of derivatives?

  • Approaches :

  • Molecular Docking : Predict binding poses with adenosine A₁ (PDB: 6D9H) or ITK kinase (PDB: 3MIY) .
  • ADMET Prediction : Use SwissADME to optimize logP (2.5–4.0) and reduce hepatotoxicity risks .

Q. How to address contradictions in biological activity data across studies?

  • Case Example :

  • Discrepancy : A₁ receptor affinity varies by >10-fold in analogues with similar substituents.
  • Resolution : Validate assays using standardized protocols (e.g., radioligand binding with [³H]DPCPX for A₁) and control for solvent effects (DMSO <0.1%) .

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